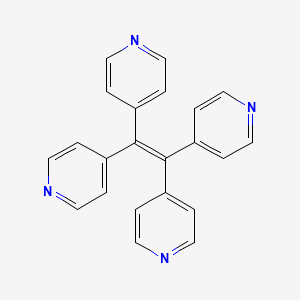

1,1,2,2-Tetra(pyridin-4-yl)ethene

Description

Properties

IUPAC Name |

4-(1,2,2-tripyridin-4-ylethenyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N4/c1-9-23-10-2-17(1)21(18-3-11-24-12-4-18)22(19-5-13-25-14-6-19)20-7-15-26-16-8-20/h1-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTIDKYAFTJKSNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=C(C2=CC=NC=C2)C3=CC=NC=C3)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1,1,2,2-Tetra(pyridin-4-yl)ethene CAS 2040295-11-0 properties

[1]

Abstract

1,1,2,2-Tetra(pyridin-4-yl)ethene (CAS 2040295-11-0), often abbreviated as TPyE or TPE-4py , is a rigid, tetradentate nitrogenous ligand and a functional Aggregation-Induced Emission (AIE) luminogen.[1][2][3] Unlike its phenyl-extended analogue (Tetrakis(4-pyridylphenyl)ethylene), TPyE offers a compact, high-density coordination geometry ideal for constructing microporous Metal-Organic Frameworks (MOFs) and Hydrogen-bonded Organic Frameworks (HOFs). This guide details its physicochemical properties, McMurry coupling-based synthesis, and applications in supramolecular chemistry, specifically for sensing and potential drug delivery vectors.

Part 1: Chemical Identity & Physicochemical Properties[1][4]

Chemical Identity[1]

-

IUPAC Name: 4,4',4'',4'''-(Ethene-1,1,2,2-tetrayl)tetrapyridine

-

CAS Number: 2040295-11-0

-

Molecular Formula: C₂₂H₁₆N₄

-

Molecular Weight: 336.39 g/mol

Critical Distinction: Researchers must distinguish this compound from 1,1,2,2-Tetrakis(4-(pyridin-4-yl)phenyl)ethene (CAS 1227195-24-5). The latter contains phenyl spacers between the ethylene core and the pyridine rings, significantly altering pore size in MOF applications. CAS 2040295-11-0 refers strictly to the directly substituted ethylene.

Physicochemical Properties Table[1][4]

| Property | Value / Description |

| Physical State | Solid, Light Yellow to Yellow Powder |

| Solubility | Soluble in DCM, CHCl₃, DMSO; Low solubility in water; Soluble in aqueous acid (pH < 4) |

| Melting Point | >300 °C (Decomposition typically occurs before melting in air) |

| pKa | ~5.2 (Pyridine nitrogen), capable of tetra-protonation |

| Fluorescence | Weak emission in solution (dissolved); Strong emission in aggregate/solid state (AIE active) |

| Coordination Geometry | Tetradentate divergent ligand; Propeller-shaped geometry (D₂ symmetry) |

| Absorption Max ( | ~300–350 nm (Solvent dependent) |

| Emission Max ( | ~450–550 nm (Blue-Green, highly dependent on aggregation and protonation state) |

Part 2: Synthesis & Fabrication[1]

Synthetic Pathway: McMurry Coupling

The most robust synthesis for sterically crowded tetra-substituted ethylenes is the McMurry coupling of the corresponding ketone. For TPyE, the precursor is di(4-pyridyl)methanone .

Reaction Logic: The reaction utilizes low-valent titanium (generated in situ from TiCl₄ and Zn) to reductively couple two ketone molecules. The titanium species acts as a template, binding the oxygen atoms and facilitating the formation of the central double bond despite significant steric hindrance.

Experimental Protocol

Reagents:

-

Di(4-pyridyl)methanone (1.0 eq)

-

Titanium(IV) chloride (TiCl₄) (4.0 eq)

-

Zinc dust (Zn) (8.0 eq)

-

Dry Tetrahydrofuran (THF) (Solvent)

-

Pyridine (Catalytic, optional)

Step-by-Step Methodology:

-

Catalyst Preparation: Under an inert atmosphere (Argon/N₂), suspend Zinc dust in dry THF in a multi-neck flask. Cool to 0°C.

-

Titanium Addition: Dropwise add TiCl₄ to the Zn suspension. Caution: Exothermic reaction. A yellow complex will form, darkening to black/blue upon reflux, indicating the formation of low-valent Ti(0)/Ti(II) species.

-

Reflux Activation: Heat the mixture to reflux for 2 hours to ensure complete formation of the active McMurry reagent.

-

Substrate Addition: Dissolve di(4-pyridyl)methanone in dry THF and add it slowly to the refluxing titanium mixture.

-

Coupling: Continue reflux for 12–24 hours. The reaction progress can be monitored by TLC (DCM/MeOH eluent).

-

Quenching: Cool to room temperature. Quench carefully with 10% aqueous K₂CO₃ or dilute NaOH. Note: Acid quenching may protonate the product, making extraction difficult.

-

Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3x).

-

Purification: Wash combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via recrystallization from Ethanol/DCM or column chromatography (Silica gel, DCM/MeOH gradient).

Visualization: Synthesis Logic

Caption: Figure 1. McMurry coupling pathway for TPyE synthesis via reductive dimerization of di(4-pyridyl)methanone.

Part 3: Functional Applications in Drug Development & Sensing

While TPyE itself is not a drug, its role as a linker in Metal-Organic Frameworks (MOFs) makes it a critical component in advanced drug delivery systems (DDS) and biosensors.

MOF Construction (Porous Carriers)

TPyE acts as a 4-connected node. When combined with metal centers (e.g., Zn²⁺, Cd²⁺, Ag⁺), it forms 3D porous networks.

-

Mechanism: The pyridyl nitrogens coordinate to metal ions. The "propeller" twist of the ethylene core prevents efficient packing, thereby generating intrinsic porosity.

-

Drug Delivery Potential: The pores of TPyE-based MOFs can encapsulate small molecule drugs (e.g., 5-Fluorouracil, Ibuprofen). The pH-sensitivity of the pyridine-metal bond allows for stimuli-responsive release in acidic tumor microenvironments (pH 5.0–6.0).

Aggregation-Induced Emission (AIE) & Sensing

TPyE exhibits AIE.[1][2][6][7][8][9] In dilute solution, the phenyl/pyridyl rings rotate freely, dissipating excited state energy non-radiatively. In the aggregated state (or restricted inside a MOF), rotation is blocked, turning on fluorescence.[2]

-

Sensing Application: Detection of volatile organic compounds (VOCs) or biomarkers.

-

Mechanism: Analyte binding (e.g., formaldehyde, acid vapors) interacts with the pyridyl lone pairs or intercalates into the lattice, altering the fluorescence intensity or wavelength.

Visualization: MOF Assembly & Sensing

Caption: Figure 2.[10] Assembly of TPyE-based MOFs and their logic for pH-responsive drug delivery.

Part 4: Experimental Protocols

Protocol: Synthesis of Zn-TPyE MOF (Representative)

This protocol describes the formation of a coordination polymer using TPyE, suitable for fluorescence sensing experiments.

Materials:

-

1,1,2,2-Tetra(pyridin-4-yl)ethene (TPyE) (0.05 mmol)

-

Zn(NO₃)₂·6H₂O (0.1 mmol)

-

Terephthalic acid (optional co-ligand for pillared structures)

-

Solvent: DMF/Ethanol/Water (2:1:1 v/v)

Procedure:

-

Dissolution: Dissolve TPyE in the DMF/Ethanol mixture. Sonicate to ensure complete dissolution.

-

Mixing: Add the Zinc salt solution (in water) to the ligand solution.

-

Solvothermal Reaction: Transfer the mixture to a Teflon-lined autoclave.

-

Heating: Heat at 100°C for 48 hours.

-

Harvesting: Cool slowly to room temperature (5°C/hour) to promote crystal growth.

-

Washing: Filter the light yellow crystals and wash with fresh Ethanol to remove unreacted ligands.

-

Activation: Dry under vacuum at 80°C for 12 hours to remove solvent molecules from the pores.

Protocol: AIE Characterization

-

Stock Solution: Prepare a 10 µM solution of TPyE in pure THF (good solvent).

-

Aggregation: Prepare a series of mixtures with increasing water fraction (

: 0% to 99%). Water acts as a poor solvent, forcing TPyE to aggregate. -

Measurement: Record Photoluminescence (PL) spectra (

nm). -

Observation: Expect weak emission at

and a dramatic emission enhancement (turn-on) at

References

-

Sigma-Aldrich. 1,1,2,2-Tetra(pyridin-4-yl)ethene Product Data. Link

-

Gabr, M. T., & Pigge, F. C. (2018).[11] Salts and Co-Crystalline Assemblies of Tetra(4-Pyridyl)Ethylene with Di-Carboxylic Acids.[9][12][13] Crystals, 8(1), 41. Link

-

Wu, Z., et al. (2018). Structure-dependent luminescence of tetra-(4-pyridylphenyl)ethylene: a first-principles study. Physical Chemistry Chemical Physics, 20, 1506-1514. (Note: Discusses the extended analogue, relevant for comparative AIE mechanisms). Link

-

PubChem. 1,1,2,2-Tetra(pyridin-4-yl)ethene Compound Summary. Link

-

Mukaiyama, T., et al. (1973). New method for the reductive coupling of carbonyl compounds to olefins. Chemistry Letters. (Foundational McMurry coupling reference).

Sources

- 1. Tetrakis(4-pyridylphenyl)ethylene-decorated metal-organic frameworks with aggregation-induced chemiluminescence emission on paper-based platform for volatile sulfur compounds measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. books.rsc.org [books.rsc.org]

- 4. 1227195-24-5|1,1,2,2-Tetrakis(4-(pyridin-4-yl)phenyl)ethene|BLD Pharm [bldpharm.com]

- 5. chemscene.com [chemscene.com]

- 6. researchgate.net [researchgate.net]

- 7. Tetrakis(4-pyridylphenyl)ethylene-based Zinc Metal-Organic Framework with Aggregation-Induced Chemiluminescence Emission on a Paper Platform for Formaldehyde Detection in Breath - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. mdpi.com [mdpi.com]

- 12. Crystals: Ingenta Connect Table Of Contents [ingentaconnect.com]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to Tetra(4-pyridyl)ethylene (TPE-4Py): Structure, Properties, and Applications

This guide provides a comprehensive technical overview of Tetra(4-pyridyl)ethylene (TPE-4Py), a fascinating molecule at the forefront of materials science and chemical sensing research. We will delve into its unique chemical structure, explore the photophysical phenomenon of aggregation-induced emission (AIE) that defines its utility, and discuss its synthesis, characterization, and diverse applications. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and leverage the potential of TPE-4Py in their work.

The Molecular Architecture of TPE-4Py: A Foundation for Functionality

Tetra(4-pyridyl)ethylene, often abbreviated as TPE-4Py or sometimes as TPPE (tetra-(4-pyridylphenyl)ethylene), is a tetraarylethylene derivative. Its core structure consists of a central ethylene double bond to which four 4-pyridyl groups are attached. This arrangement gives the molecule a distinctive propeller-like, non-planar geometry in its ground state. The four pyridyl rings are twisted out of the plane of the central double bond, a crucial feature that underpins its remarkable photophysical properties.

The presence of four Lewis basic pyridine rings makes TPE-4Py an excellent building block for creating more complex supramolecular structures and metal-organic frameworks (MOFs) through coordination with metal ions or hydrogen bonding interactions.[1][2]

Caption: Chemical structure of Tetra(4-pyridyl)ethylene (TPE-4Py).

The Phenomenon of Aggregation-Induced Emission (AIE)

The most defining characteristic of TPE-4Py and other tetraphenylethylene derivatives is their aggregation-induced emission (AIE) behavior.[3] Unlike conventional fluorophores that often experience fluorescence quenching in the aggregated state due to π-π stacking, AIE-active molecules, or "AIEgens," are non-emissive or weakly emissive in dilute solutions but become highly luminescent upon aggregation.[4][5]

The underlying mechanism for this "light-up" phenomenon is the Restriction of Intramolecular Rotation (RIR) .[6] In dilute solutions, the four pyridyl rings of the TPE-4Py molecule can freely rotate around the single bonds connecting them to the central ethylene core. This rotation provides a non-radiative pathway for the excited state to decay, thus quenching fluorescence.[3] However, in the aggregated state, whether in a poor solvent, a solid film, or within a constrained environment like a polymer matrix or a crystal lattice, these intramolecular rotations are physically hindered.[4] This blockage of the non-radiative decay channel forces the excited state to decay radiatively, resulting in strong fluorescence emission.[5]

Caption: Mechanism of Aggregation-Induced Emission (AIE) in TPE-4Py.

Synthesis and Characterization

Synthetic Pathway

TPE-4Py is typically synthesized via a McMurry coupling reaction, a reductive coupling of two ketone molecules to form an alkene.[3] The precursor for this reaction is 4,4'-dipyridylketone.

Step-by-Step Protocol for TPE-4Py Synthesis:

-

Preparation of the Reaction Mixture: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., argon or nitrogen), add anhydrous tetrahydrofuran (THF).

-

Generation of the Low-Valent Titanium Reagent: Add zinc dust and titanium tetrachloride (TiCl₄) dropwise at a low temperature (e.g., 0 °C). The mixture is then refluxed for a set period to generate the active low-valent titanium species.

-

Coupling Reaction: A solution of 4,4'-dipyridylketone in anhydrous THF is added dropwise to the refluxing mixture containing the low-valent titanium reagent.

-

Reaction Monitoring and Work-up: The reaction is typically refluxed for several hours and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of an aqueous potassium carbonate solution.

-

Extraction and Purification: The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure TPE-4Py.

Physicochemical and Spectroscopic Characterization

The successful synthesis and purity of TPE-4Py are confirmed through a suite of standard analytical techniques.[7]

| Technique | Purpose | Expected Observations for TPE-4Py |

| ¹H and ¹³C NMR Spectroscopy | Structural elucidation and purity assessment. | The ¹H NMR spectrum will show characteristic signals for the pyridyl protons. The ¹³C NMR spectrum will show signals for the carbons of the pyridyl rings and the central ethylene core.[8] |

| Mass Spectrometry (MS) | Determination of the molecular weight. | The mass spectrum will exhibit a molecular ion peak corresponding to the calculated molecular weight of TPE-4Py.[9] |

| UV-Vis Absorption Spectroscopy | Investigation of electronic transitions. | In a solvent like THF, TPE-4Py typically shows an absorption maximum around 330 nm.[10] |

| Photoluminescence (PL) Spectroscopy | Characterization of emission properties. | In a good solvent, the emission is weak. In an aggregated state (e.g., in a THF/water mixture with a high water fraction), a strong emission peak is observed, often in the blue region of the spectrum (around 470 nm).[4][10] |

| X-ray Crystallography | Determination of the single-crystal structure. | Provides precise information on bond lengths, bond angles, and the propeller-like conformation of the molecule in the solid state.[11] |

Applications in Research and Development

The unique properties of TPE-4Py have led to its exploration in a wide range of applications, from fundamental research to the development of advanced materials and sensing platforms.

Supramolecular Chemistry and Metal-Organic Frameworks (MOFs)

The four pyridyl groups of TPE-4Py act as excellent ligands for coordinating with metal ions, making it a valuable building block for the construction of MOFs and other coordination polymers. These materials can exhibit interesting properties such as porosity, which can be exploited for gas storage and separation, and luminescence, which can be modulated by the presence of guest molecules.[12] TPE-4Py has been used to create MOFs that can act as sensors for various analytes.[13][14][15]

Chemical Sensing

The "turn-on" fluorescence characteristic of TPE-4Py upon aggregation makes it an ideal candidate for developing chemosensors. The principle behind this application is that the analyte of interest induces the aggregation of TPE-4Py, leading to a significant increase in fluorescence intensity. This has been successfully applied for the detection of:

-

Metal Ions: Certain metal ions can coordinate with the pyridyl groups, leading to the formation of aggregates and a "turn-on" fluorescence response.

-

Nitroaromatic Compounds: These compounds, often found in explosives, can induce the aggregation of TPE-4Py, enabling their sensitive detection.[3]

-

pH: The protonation of the pyridyl nitrogen atoms at low pH can alter the aggregation behavior and fluorescence of TPE-4Py, allowing it to function as a pH sensor.[16]

Bioimaging and Biomedical Applications

The AIE properties of TPE-4Py and its derivatives are highly advantageous for biological imaging.[17] The ability to fluoresce brightly in the aggregated state within the crowded environment of a cell overcomes the limitations of many traditional dyes that suffer from aggregation-caused quenching.[5] While TPE-4Py itself may have limited water solubility, its derivatives can be functionalized to improve biocompatibility and target specific cellular components.[5]

Furthermore, the stimuli-responsive nature of TPE-4Py-based systems has been explored in the context of drug delivery.[18] For instance, nanoparticles incorporating TPE-4Py can be designed to release a therapeutic cargo in response to a specific trigger, with the concomitant "turn-on" of fluorescence providing a means to monitor the drug release process in real-time.[19]

Caption: Overview of the primary applications of TPE-4Py.

Future Perspectives

Tetra(4-pyridyl)ethylene continues to be a molecule of significant interest. Future research will likely focus on the design and synthesis of new TPE-4Py derivatives with tailored properties, such as red-shifted emission for deeper tissue imaging and enhanced water solubility for biological applications. The integration of TPE-4Py into smart materials, such as stimuli-responsive polymers and hydrogels, holds great promise for the development of advanced sensors, actuators, and theranostic platforms. As our understanding of the structure-property relationships in AIEgens deepens, we can expect to see even more innovative applications of TPE-4Py and its analogues emerge in the years to come.

References

- Zheng, Z., et al. (2021). Deciphering the working mechanism of aggregation-induced emission of tetraphenylethylene derivatives by ultrafast spectroscopy.

- Wu, Z., et al. (2017). Structure-dependent luminescence of tetra-(4-pyridylphenyl)ethylene: A first-principles study. Physical Chemistry Chemical Physics, 20(1), 534-540.

-

Zhang, Y., et al. (2021). A Photoacid-Regulated Supramolecular System Based on Amphiphilic Calix[16]arene for Information Encryption. Angewandte Chemie International Edition, 60(48), 25469-25475.

- Li, M., et al. (2020). Bioinspired Simultaneous Changes in Fluorescence Color, Brightness, and Shape of Hydrogels Enabled by AIEgens.

- Giri, R., et al. (2021). Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media. ACS Omega, 6(40), 26235-26244.

- Wang, J., et al. (2017). A highly efficient blue emitter TPE-4Py with aggregation-induced emission for non-doped organic light-emitting diodes. Dyes and Pigments, 141, 359-365.

- Wu, Z., et al. (2017). Structure-dependent luminescence of tetra-(4-pyridylphenyl)ethylene: a first-principles study. Physical Chemistry Chemical Physics, 20(1), 534-540.

- Mei, J., et al. (2015). Aggregation-Induced Emission: The Whole is Brighter than the Parts.

- Lou, X., et al. (2018).

- Qin, A., et al. (2021). Deciphering the working mechanism of aggregation-induced emission of tetraphenylethylene derivatives by ultrafast spectroscopy. Chemical Science, 12(14), 5068-5077.

- Basa, P. N., et al. (2018). Salts and Co-Crystalline Assemblies of Tetra(4-Pyridyl)Ethylene with Di-Carboxylic Acids. Crystals, 8(1), 33.

-

Basa, P. N., et al. (2018). Salts and Co-Crystalline Assemblies of Tetra(4-Pyridyl)Ethylene with Di-Carboxylic Acids. ResearchGate. Retrieved from [Link]

- Gireesh, V. M., et al. (2023). Tetraphenylethylene (TPE)-Based AIE Luminogens: Recent Advances in Bioimaging Applications. International Journal of Molecular Sciences, 24(17), 13506.

- de Oliveira, K. T., et al. (2021). Synthesis, Characterization, Spectroelectrochemical, Photophysical and HSA-Binding Properties of Novel and Versatile meso-Tetra(4-pyridylvinylphenyl)porphyrins Coordinated to Ruthenium(II)-Polypyridyl Derivatives. Journal of the Brazilian Chemical Society, 32(8), 1646-1661.

- Coles, S. J., et al. (2020). X-ray crystal structure of trans-bis(pyridin-3-yl)ethylene: comparing the supramolecular structural features among the symmetrical bis(n-pyridyl)ethylenes (n = 2, 3, or 4) constitutional isomers.

- MacGillivray, L. R., et al. (2004). Template-Controlled Synthesis in the Solid-State. Topics in Current Chemistry, 248, 201-221.

- Papaefstathiou, G. S., & MacGillivray, L. R. (2003). Crystal Structure, Thermal Behavior, and Photochemical Reactivity of a Series of Co-Crystals of trans-1,2-Bis(4-pyridyl) Ethylene with Dicarboxylic Acids. Crystal Growth & Design, 3(5), 803-808.

- Wang, X., et al. (2023). Tetrakis(4-pyridylphenyl)ethylene-decorated metal–organic frameworks with aggregation induced chemiluminescence emission on paper-based paltform for volatile sulfur compounds measurement. Mikrochimica Acta, 190(1), 4.

- McClure, B. A., et al. (2012). Spectroscopic Characterization of Platinum(IV) Terpyridyl Complexes. Inorganic Chemistry, 51(23), 12675-12684.

- Al-Masry, M., et al. (2023). Spectroscopic and Microscopic Characterization of Inorganic and Polymer Thermoelectric Materials: A Review.

- Meng, L., et al. (2019). Organic polarized photonic heterostructure based on tetra(4-pyridylphenyl)ethylene.

- Sancaktar, E., & Gaskins, J. R. (2021). 3D Printing of Thermoplastic Elastomers: Role of the Chemical Composition and Printing Parameters in the Production of Parts with Controlled Energy Absorption and Damping Capacity. Polymers, 13(20), 3539.

-

Wang, X., et al. (2023). Tetrakis(4-pyridylphenyl)ethylene-decorated metal-organic frameworks with aggregation-induced chemiluminescence emission on paper-based platform for volatile sulfur compounds measurement. PubMed. Retrieved from [Link]

- Zhang, Y., et al. (2023). Three Isomeric Tetraphenylethylene‐pyridine Compounds: Synthesis, Crystal Structures, and Photophysical Properties. Chemistry – An Asian Journal, 18(15), e202300373.

- Zhang, Y., et al. (2023). Organic room-temperature phosphorescence materials for bioimaging.

-

ChemWhat. (n.d.). tetra-(4-pyridylphenyl)ethylene. Retrieved from [Link]

-

ResearchGate. (n.d.). The EL performance of TPE-4Py. Retrieved from [Link]

- Scaiano, J. C., & Lan, M. (2018).

- Wang, J., et al. (2021). Tetraphenylpyrazine-Based Luminescent Metal-Organic Framework for Chemical Sensing of Carcinoids Biomarkers. Inorganic Chemistry, 60(5), 3296-3303.

- Wang, X., et al. (2023). Tetrakis(4-pyridylphenyl)ethylene-based Zinc Metal-Organic Framework with Aggregation-Induced Chemiluminescence Emission on a Paper Platform for Formaldehyde Detection in Breath. Analytical Chemistry, 95(2), 1739-1746.

- Matus, I. Y., et al. (2022). Octahedral Rhenium Cluster Complexes with 1,2-Bis(4-pyridyl)ethylene and 1,3-Bis(4-pyridyl)propane as Apical Ligands. Molecules, 27(22), 7904.

- Cheung, O., et al. (2022). Pore size effect of 1,3,6,8-tetrakis(4-carboxyphenyl)pyrene-based metal-organic frameworks for enhanced SF6 capture. Chemical Engineering Journal, 446, 137255.

- De Vito, V., et al. (2022).

- Luo, Q., et al. (2024). Tetraphenylene-based semiconductive metal–organic framework crystals for direct X-ray detection and imaging.

- Wang, Y., et al. (2021). Highly Durable and Stretchable Ti3C2Tx/PPy‐Fabric‐Based Strain Sensor for Human‐Motion Detection.

-

MilliporeSigma. (n.d.). 1,2-Di(4-pyridyl)ethylene. Retrieved from [Link]

- Li, J., et al. (2014). Syntheses, Structures, and Characteristics of Four New Metal–Organic Frameworks Based on Flexible Tetrapyridines and Aromatic Polycarboxylate Acids. Crystal Growth & Design, 14(6), 2956-2965.

- Wang, J., et al. (2020). Nanoparticle Drug Delivery Can Reduce the Hepatotoxicity of Therapeutic Cargo. Advanced Therapeutics, 3(3), 1900179.

-

Drug Target Review. (2024). 4PY found to directly trigger vascular inflammation. Retrieved from [Link]

- Li, Y., et al. (2023). Targeted delivery of TAPI-1 via biomimetic nanoparticles ameliorates post-infarct left ventricle function and remodelling. Cardiovascular Research, 119(5), 1236-1249.

- Zhang, M., et al. (2019). AIE/FRET-Based versatile nanoparticles PEG-Pep-TPE/DOX for cancer therapy and real-time drug release monitoring.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arpi.unipi.it [arpi.unipi.it]

- 5. Aggregation-Induced Emission of Tetraphenylethene-Conjugated Phenanthrene Derivatives and Their Bio-Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deciphering the working mechanism of aggregation-induced emission of tetraphenylethylene derivatives by ultrafast spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Spectroscopic and Microscopic Characterization of Inorganic and Polymer Thermoelectric Materials: A Review [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. figshare.com [figshare.com]

- 10. researchgate.net [researchgate.net]

- 11. X-ray crystal structure of trans-bis(pyridin-3-yl)ethylene: comparing the supramolecular structural features among the symmetrical bis(n-pyridyl)ethylenes (n = 2, 3, or 4) constitutional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Tetrakis(4-pyridylphenyl)ethylene-decorated metal-organic frameworks with aggregation-induced chemiluminescence emission on paper-based platform for volatile sulfur compounds measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Tetrakis(4-pyridylphenyl)ethylene-based Zinc Metal-Organic Framework with Aggregation-Induced Chemiluminescence Emission on a Paper Platform for Formaldehyde Detection in Breath - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Tetraphenylethylene (TPE)-Based AIE Luminogens: Recent Advances in Bioimaging Applications [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Tetrakis(4-(pyridin-4-yl)phenyl)ethene (TPE-4Py): Nomenclature, Properties, and Advanced Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of Tetrakis(4-(pyridin-4-yl)phenyl)ethene, a prominent molecule in materials science and biomedical research. We will clarify its nomenclature, detail its unique photophysical properties, provide validated experimental protocols, and survey its cutting-edge applications.

Clarification of Nomenclature: TPE-4Py and Its Systematic Name

It is crucial to first establish that the common acronym TPE-4Py and the systematic IUPAC name 1,1,2,2-Tetrakis(4-(pyridin-4-yl)phenyl)ethene refer to the exact same chemical compound.[1][2][3][4] The former is a convenient shorthand widely used in scientific literature, while the latter provides the unambiguous, formal chemical structure. Throughout this guide, both names may be used interchangeably.

The molecule consists of a central tetraphenylethylene (TPE) core, a well-known luminogen, where each of the four phenyl rings is functionalized at the para position with a pyridin-4-yl group.[1] This specific structure imparts remarkable photophysical properties and versatile functionality.

Core Principle: Aggregation-Induced Emission (AIE)

Conventional fluorescent molecules often exhibit strong emission in dilute solutions but suffer from Aggregation-Caused Quenching (ACQ) in concentrated solutions or the solid state.[5] TPE-4Py, however, is a hallmark example of a molecule with the opposite behavior: Aggregation-Induced Emission (AIE).[6]

-

In Dilute Solution: The molecule is non-emissive or weakly fluorescent. The phenyl and pyridyl rings of the TPE core undergo active intramolecular rotation, providing a non-radiative pathway for the excited-state energy to dissipate.[7][8]

-

In an Aggregated State: When molecules are brought into close proximity (e.g., in poor solvents, in the solid state, or when bound to a biological target), these intramolecular rotations are physically restricted.[6][9] This "Restriction of Intramolecular Motion" (RIM) blocks the non-radiative decay channels, forcing the excited-state energy to be released as strong fluorescence.[6][9]

Physicochemical Properties and Data

TPE-4Py is a crystalline solid with distinct properties that are foundational to its application.

| Property | Value | Source |

| Molecular Formula | C₄₆H₃₂N₄ | [2] |

| Molecular Weight | 640.77 - 640.8 g/mol | [1][2] |

| Appearance | White to Yellow Powder/Crystal | |

| Purity | Typically ≥97% | [2] |

| Storage Conditions | Room temperature, inert atmosphere, keep in dark place | [4] |

| Solubility | Soluble in solvents like THF, exhibits AIE in water/THF mixtures | [10] |

| Max. Absorption (THF) | ~330 nm | [10] |

| Max. Emission (Aggregated) | ~468-498 nm (Blue-Green) | [11] |

Synthesis and Characterization

4.1. Synthesis via McMurry Coupling

A primary and effective method for synthesizing the TPE core is the McMurry reaction.[12][13][14] This organometallic reaction uses a low-valent titanium species to reductively couple two ketone molecules, forming an alkene.[12][14] For TPE-4Py, the precursor is 4,4'-di(pyridin-4-yl)benzophenone.

Experimental Protocol: Synthesis of TPE-4Py

-

Objective: To synthesize 1,1,2,2-Tetrakis(4-(pyridin-4-yl)phenyl)ethene via McMurry coupling.

-

Materials:

-

4,4'-di(pyridin-4-yl)benzophenone (precursor)

-

Titanium(IV) chloride (TiCl₄)

-

Zinc dust (Zn)

-

Anhydrous Tetrahydrofuran (THF)

-

Inert atmosphere (Argon or Nitrogen)

-

-

Methodology:

-

Preparation of the Reducing Agent: Under an inert atmosphere, add Zinc dust to anhydrous THF in a round-bottom flask and cool to 0°C.

-

Formation of Low-Valent Titanium: Slowly add TiCl₄ dropwise to the stirred suspension of Zinc in THF. The solution will typically turn dark brown or black, indicating the formation of low-valent titanium species.[12] Allow the mixture to reflux for 2-3 hours.

-

Coupling Reaction: Dissolve the 4,4'-di(pyridin-4-yl)benzophenone precursor in anhydrous THF. Add this solution dropwise to the refluxing low-valent titanium mixture.

-

Reaction Monitoring: Continue refluxing for 12-24 hours. The progress of the reaction can be monitored using Thin-Layer Chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture and quench it carefully with an aqueous potassium carbonate solution. Filter the mixture to remove titanium oxides. The organic layer is then separated, dried, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the final TPE-4Py product.

-

4.2. Characterization

The identity and purity of the synthesized TPE-4Py are confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Mass Spectrometry: To verify the molecular weight.[13]

-

UV-Vis and Fluorescence Spectroscopy: To study the photophysical properties, including the AIE effect in different solvent mixtures (e.g., THF/water).[10]

Advanced Applications

The unique AIE properties combined with the chemical reactivity of the peripheral pyridyl groups make TPE-4Py a versatile platform for various applications.

5.1. Chemical Sensing

The nitrogen atoms on the pyridyl groups of TPE-4Py can act as proton acceptors or coordinate with metal ions. These interactions alter the electronic properties and aggregation behavior of the molecule, leading to a detectable change in fluorescence.

-

pH Sensing: In acidic conditions, the pyridyl nitrogens become protonated. This increases the molecule's solubility in water, causing the aggregates to disassemble and quenching the fluorescence.[15] This turn-off response is highly sensitive and reversible, making TPE-4Py an excellent candidate for pH sensors.[15]

-

Metal Ion Detection: The pyridyl groups can coordinate with various metal ions. This coordination can either promote aggregation (turn-on fluorescence) or disrupt existing aggregates (turn-off fluorescence), enabling the detection of specific metal ions.

-

Volatile Organic Compounds (VOCs) and Gas Sensing: TPE-4Py can be incorporated into Metal-Organic Frameworks (MOFs).[16][17] These porous structures can adsorb VOCs or specific gases like formaldehyde, leading to a measurable change in the material's luminescence, forming the basis for highly sensitive chemical sensors.[18][19][20]

5.2. Bio-imaging and Diagnostics

The "turn-on" nature of AIE is highly advantageous for biological imaging, as it provides a high signal-to-noise ratio. Probes are dark until they interact with their target, minimizing background fluorescence.[6]

-

Cell Staining and Imaging: TPE-4Py derivatives can be designed to target specific cellular organelles, such as mitochondria.[21] Upon localizing and aggregating within the target, they light up, allowing for clear visualization and tracking.[21][22][23]

-

Biomarker Detection: By conjugating TPE-4Py to specific recognition elements (e.g., antibodies, aptamers), probes can be developed to detect disease biomarkers. Binding to the target biomarker restricts intramolecular rotation and triggers a fluorescent signal.

-

Monitoring Biological Processes: The pH-sensitive nature of TPE-4Py can be used to monitor processes involving pH changes, such as bacterial internalization by macrophages, where the pH changes as the bacteria move into acidic phagosomes.[21]

Experimental Protocol: Live-Cell Staining

-

Objective: To stain live cells using a TPE-based AIE probe for fluorescence microscopy.

-

Materials:

-

Live cells cultured on glass-bottom dishes.

-

TPE-4Py derivative (probe) stock solution (e.g., 1 mM in DMSO).

-

Cell culture medium.

-

Phosphate-buffered saline (PBS).

-

-

Methodology:

-

Cell Preparation: Culture cells to an appropriate confluency (e.g., 60-70%).

-

Probe Preparation: Dilute the TPE probe stock solution in serum-free cell culture medium to the desired final working concentration (e.g., 1-10 µM).

-

Staining: Remove the existing culture medium from the cells and wash once with PBS. Add the probe-containing medium to the cells.

-

Incubation: Incubate the cells at 37°C for a specified period (e.g., 15-30 minutes).[22]

-

Washing: Remove the staining solution and wash the cells two to three times with PBS to remove any unbound probe molecules.

-

Imaging: Add fresh culture medium to the cells. Image the stained cells using a fluorescence microscope with appropriate excitation and emission filters (e.g., excitation ~360 nm, emission ~460 nm).[22]

-

5.3. Drug Development and Theranostics

The TPE core can act as a photosensitizer. Upon light irradiation, it can generate reactive oxygen species (ROS), which are cytotoxic. This property enables applications in:

-

Photodynamic Therapy (PDT): TPE-based AIEgens can be designed to accumulate specifically in tumor cells.[6] When irradiated with light of a specific wavelength, they generate ROS that selectively kill the cancer cells, offering a targeted cancer therapy approach.[6]

-

Theranostics: Combining therapeutic action and diagnostics, TPE-4Py derivatives can simultaneously image a tumor (via AIE) and treat it (via PDT), allowing for real-time monitoring of treatment efficacy.

Conclusion and Future Outlook

Tetrakis(4-(pyridin-4-yl)phenyl)ethene (TPE-4Py) stands out as a molecule of significant scientific interest due to its robust and versatile Aggregation-Induced Emission properties. Its straightforward synthesis, tunable characteristics, and the reactivity of its pyridyl moieties have established it as a powerful building block in materials science and biomedicine. Future research will likely focus on developing more sophisticated TPE-based systems for in-vivo theranostics, creating advanced MOFs for industrial-scale separations and catalysis, and designing novel smart materials that respond to multiple stimuli for applications in soft robotics and wearable electronics.[15]

References

-

ResearchGate. (n.d.). Synthesis of TPE through a McMurry coupling reaction, its aggregation‐induced emission, and the structures of the (Z)‐/(E)‐TPE derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1 Synthesis of E/Z-TPE derivatives through the McMurry coupling.... Retrieved from [Link]

-

Pawar, S. D., et al. (2021). Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media. PMC. Retrieved from [Link]

-

Pawar, S. D., et al. (2021). Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media. ACS Omega. Retrieved from [Link]

-

ResearchGate. (n.d.). The EL performance of TPE-4Py. Retrieved from [Link]

-

Geng, H., et al. (2021). What Leads to Aggregation-Induced Emission?. PubMed. Retrieved from [Link]

-

Wikipedia. (n.d.). McMurry reaction. Retrieved from [Link]

-

YouTube. (2020). Aggregation Induced Emission. Retrieved from [Link]

-

Wang, D., et al. (n.d.). Aggregation-enhanced emission in tetraphenylpyrazine-based luminogens: theoretical modulation and experimental validation. Materials Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

-

Syu, M., et al. (2016). On the synthesis of metal organic frameworks (MOF) based on tetrapyridylporphine and their characterization. Frontiers. Retrieved from [Link]

-

Zhang, J., et al. (n.d.). Deciphering the working mechanism of aggregation-induced emission of tetraphenylethylene derivatives by ultrafast spectroscopy. Chemical Science (RSC Publishing). Retrieved from [Link]

-

ResearchGate. (n.d.). a) Photographs of TPE‐4Py aqueous suspensions (c = 10⁻⁴ m) with.... Retrieved from [Link]

-

PubChem. (n.d.). 1,1,2,2-Tetrakis(4-(pyridin-4-yl)phenyl)ethene. Retrieved from [Link]

-

OAE Publishing Inc. (n.d.). Tailored synthetic strategies for tetraphenylethylene-based metal–organic frameworks: design, construction, and control. Retrieved from [Link]

-

ResearchGate. (n.d.). Photophysical Properties of TPE-OP, TPE-H and TPE-NO. Retrieved from [Link]

-

Zhang, M., et al. (2015). A luminescent metal-organic framework constructed using a tetraphenylethene-based ligand for sensing volatile organic compounds. PubMed. Retrieved from [Link]

-

ChemBK. (n.d.). Tetrakis(4-pyridylphenyl)ethylene. Retrieved from [Link]

-

MDPI. (2022). The Variance of Photophysical Properties of Tetraphenylethene and Its Derivatives during Their Transitions from Dissolved States to Solid States. Retrieved from [Link]

-

PubMed. (2025). Tetrakis(4-pyridylphenyl)ethylene-decorated metal-organic frameworks with aggregation-induced chemiluminescence emission on paper-based platform for volatile sulfur compounds measurement. Retrieved from [Link]

-

Chemiton. (n.d.). TPE main advantages and applications. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) UV-vis absorption spectrum of TPE-4Py in THF solution. Concentration. Retrieved from [Link]

-

Wycisk, V., et al. (2017). BODIPY-based dye for no-wash live-cell staining and imaging. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure of TPE‐Cy and TPE‐Cy stained E. coli: (A) brightfield image and (B,C) fluorescence images (excitation. Retrieved from [Link]

-

University of Massachusetts Medical School. (n.d.). Cell Biology and Bioimaging Core Staining Protocols. Retrieved from [Link]

-

PubMed. (2023). Tetrakis(4-pyridylphenyl)ethylene-based Zinc Metal-Organic Framework with Aggregation-Induced Chemiluminescence Emission on a Paper Platform for Formaldehyde Detection in Breath. Retrieved from [Link]

-

ResearchGate. (2021). Scalable Superior Chemical Sensing Performance of Stretchable Ionotronic Skin via a π-Hole Receptor Effect. Retrieved from [Link]

-

Maha Asia. (2024). Thermoplastic Elastomer (TPE) and its Properties. Retrieved from [Link]

-

MDPI. (2016). Electrochemical Sensors Based on Screen-Printed Electrodes: The Use of Phthalocyanine Derivatives for Application in VFA Detection. Retrieved from [Link]

-

PMC. (2025). Cell Painting PLUS: expanding the multiplexing capacity of Cell Painting-based phenotypic profiling using iterative staining-elution cycles. Retrieved from [Link]

-

Uppsala University. (n.d.). Bioimaging and Cell Analysis. Retrieved from [Link]

Sources

- 1. 1,1,2,2-Tetrakis(4-(pyridin-4-yl)phenyl)ethene | C46H32N4 | CID 90642886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 1,1,2,2-Tetrakis[4-(pyridin-4-yl)phenyl]ethene | 1227195-24-5 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 4. chembk.com [chembk.com]

- 5. BODIPY-based dye for no-wash live-cell staining and imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. What Leads to Aggregation-Induced Emission? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Deciphering the working mechanism of aggregation-induced emission of tetraphenylethylene derivatives by ultrafast spectroscopy - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. Aggregation-enhanced emission in tetraphenylpyrazine-based luminogens: theoretical modulation and experimental validation - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. McMurry reaction - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. oaepublish.com [oaepublish.com]

- 17. A luminescent metal-organic framework constructed using a tetraphenylethene-based ligand for sensing volatile organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Tetrakis(4-pyridylphenyl)ethylene-decorated metal-organic frameworks with aggregation-induced chemiluminescence emission on paper-based platform for volatile sulfur compounds measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Tetrakis(4-pyridylphenyl)ethylene-based Zinc Metal-Organic Framework with Aggregation-Induced Chemiluminescence Emission on a Paper Platform for Formaldehyde Detection in Breath - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. labs.pbrc.edu [labs.pbrc.edu]

- 23. Bioimaging and Cell Analysis - Uppsala University [uu.se]

1,1,2,2-Tetra(pyridin-4-yl)ethene AIE mechanism and photophysics

The following technical guide details the photophysics, synthesis, and application mechanisms of 1,1,2,2-Tetra(pyridin-4-yl)ethene (TPE-4Py) . This document is structured for researchers requiring actionable protocols and mechanistic depth.

AIE Mechanism, Photophysics, and Supramolecular Engineering[1][2]

Executive Summary

1,1,2,2-Tetra(pyridin-4-yl)ethene (TPE-4Py) is a stimuli-responsive Aggregation-Induced Emission (AIE) luminogen.[1] Unlike its carbocyclic parent tetraphenylethylene (TPE), TPE-4Py integrates four Lewis-basic pyridine rings directly onto the ethene stator.[1] This modification imparts pH sensitivity, metal-coordination capability, and tunable optoelectronic properties.[1] This guide delineates the Restriction of Intramolecular Rotation (RIR) mechanism, provides a validated McMurry coupling synthesis protocol , and analyzes its utility in Metal-Organic Frameworks (MOFs) .[1]

Molecular Architecture & Synthesis[1]

The TPE-4Py molecule consists of a central olefinic double bond substituted with four 4-pyridyl rings.[1] The steric congestion between the proximal pyridine rings forces the molecule into a twisted propeller conformation, preventing

1.1 Synthetic Pathway: McMurry Coupling

The most robust synthesis involves the reductive coupling of di(4-pyridyl)methanone using low-valent titanium.

Reaction Scheme:

1.2 Experimental Protocol: Synthesis of TPE-4Py

Note: Anhydrous conditions are critical. TiCl

Materials:

-

Di(4-pyridyl)methanone (5.0 mmol)[1]

-

Titanium(IV) chloride (TiCl

) (10.0 mmol)[1] -

Zinc dust (20.0 mmol)[1]

-

Dry Tetrahydrofuran (THF) (50 mL)[1]

-

Pyridine (Catalytic, optional)[1]

Step-by-Step Methodology:

-

Catalyst Preparation: Under an argon atmosphere, cool dry THF (30 mL) to 0°C. Dropwise add TiCl

(Caution: Exothermic, fuming). The solution will turn yellow/brown. -

Reduction: Add Zinc dust to the TiCl

solution. Reflux the mixture for 2 hours to generate the low-valent Titanium species (black suspension). -

Coupling: Dissolve di(4-pyridyl)methanone in dry THF (20 mL) and add it dropwise to the refluxing Ti suspension.

-

Reflux: Continue refluxing for 12–24 hours. Monitor via TLC (DCM/MeOH 95:5).[1]

-

Quenching: Cool to room temperature. Quench with 10% aqueous K

CO -

Extraction: Filter the slurry through Celite. Extract the filtrate with Dichloromethane (DCM) (3 x 50 mL).[1]

-

Purification: Dry organic layer over MgSO

, concentrate, and purify via recrystallization from Ethanol/Hexane or column chromatography (Silica gel, DCM/MeOH gradient).

Photophysics & AIE Mechanism

2.1 The RIR Mechanism

In dilute solution, TPE-4Py is virtually non-emissive. The excited state energy is dissipated non-radiatively through the rotation of the pyridine rings around the C-C single bonds connecting them to the central ethene.

Upon aggregation (e.g., in high water fraction mixtures) or coordination (e.g., in MOFs), these rotations are physically restricted.[1] This closes the non-radiative decay channel (k

Mechanistic Pathway Diagram:

Figure 1: Comparative energy dissipation pathways in solution (non-radiative) vs. aggregate state (radiative) driven by RIR.

2.2 Protonation and Solvatochromism

TPE-4Py exhibits pH-dependent fluorescence.[1] The pyridine nitrogens can be protonated, converting the rings into electron-withdrawing pyridinium cations.

-

Neutral State: Weak emission, shorter wavelength.[1]

-

Protonated State (TPE-4Py-H

): Red-shifted emission due to enhanced Intramolecular Charge Transfer (ICT) from the ethene core to the electron-deficient pyridinium rings.[1] Protonation also facilitates hydrogen bonding networks that rigidify the structure, further enhancing Quantum Yield (QY).

Photophysical Data Summary:

| Parameter | Neutral TPE-4Py (Solution) | Neutral TPE-4Py (Aggregate) | Protonated TPE-4Py (Solid/Salt) |

| State | Dissolved (e.g., THF) | Nano-aggregates (THF:Water 1:[1]9) | Co-crystal / Salt |

| Emission Max ( | ~380 nm (Weak/Negligible) | ~470 nm (Blue-Cyan) | ~520–550 nm (Yellow-Green) |

| Quantum Yield ( | < 0.5% | 15% – 45% | > 50% (Highly Dependent on Counterion) |

| Mechanism | Non-Radiative Decay | AIE (RIR) | AIE + ICT + Ionic Rigidification |

Supramolecular Assembly & MOFs

TPE-4Py acts as a tetra-topic ligand.[1] Its four pyridine nitrogens are oriented in a divergent geometry, making it an ideal linker for Metal-Organic Frameworks (MOFs).[1]

3.1 Coordination Logic

-

Metal Nodes: Zn

, Cd -

Topology: The twisted core prevents the formation of flat, 2D sheets, promoting 3D porous networks.

-

Luminescence in MOFs: Incorporating TPE-4Py into a MOF rigidifies the ligand completely (Linker-Based Luminescence).[1] The MOF emits strongly even without solvent aggregation because the coordination bonds lock the pyridine rotors.

MOF Synthesis Workflow (Example: Zn-TPE-4Py):

-

Precursors: TPE-4Py (0.1 mmol) + Zn(NO

) -

Solvent: DMF/Ethanol (10 mL).

-

Conditions: Solvothermal synthesis at 100°C for 48 hours in a sealed Teflon autoclave.

-

Result: Fluorescent crystals capable of sensing volatile organic compounds (VOCs) via guest-host interactions.[1]

References

-

Tetra(4-pyridyl)

-

General AIE Mechanism (TPE Derivatives)

-

Synthesis via McMurry Coupling

-

MOF Applications (Sensing)

Sources

- 1. chemscene.com [chemscene.com]

- 2. Salts and Co-Crystalline Assemblies of Tetra(4-Pyridyl)Ethylene with Di-Carboxylic Acids | MDPI [mdpi.com]

- 3. Application of the McMurry Coupling Reaction in the Synthesis of Tri- and Tetra-arylethylene Analogues as Potential Cancer Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanochemical McMurry reaction - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00065C [pubs.rsc.org]

- 5. organicreactions.org [organicreactions.org]

- 6. researchgate.net [researchgate.net]

Luminescent Architectures: Pyridine-Functionalized Tetraphenylethylene Derivatives for MOFs

A Technical Guide for Material Scientists and Bio-Analytical Chemists

Executive Summary

This technical guide details the engineering, synthesis, and application of Aggregation-Induced Emission (AIE) active Metal-Organic Frameworks (MOFs). Specifically, we focus on Tetraphenylethylene (TPE) cores functionalized with pyridine moieties.

Unlike traditional fluorophores (e.g., fluorescein) that suffer from Aggregation-Caused Quenching (ACQ), TPE derivatives exhibit the AIE effect. When incorporated into the rigid lattice of a MOF, the intramolecular rotations of the TPE rotors are restricted, leading to highly emissive materials with permanent porosity. For drug development professionals, these materials represent a paradigm shift in biosensing (detecting drug metabolites or biomarkers) and theranostics (simultaneous imaging and drug delivery).

Part 1: Molecular Architecture & Reticular Design

The Ligand: TPE-4Py

The cornerstone of this architecture is 1,1,2,2-tetrakis(4-(pyridin-4-yl)phenyl)ethene (TPE-4Py).

-

Core: Tetraphenylethylene (TPE).

-

Functionality: Four pyridine groups act as Lewis bases (ligands) to coordinate with metal nodes.

-

Geometry: The molecule acts as a tetra-topic linker, typically favoring the formation of 2D sheets or 3D pillared-layer structures depending on the metal cluster used.

The Mechanism: Restriction of Intramolecular Motion (RIM)

In solution, the phenyl rings of TPE rotate freely, dissipating excited state energy non-radiatively. Inside the MOF matrix:

-

Coordination Locking: The pyridine nitrogens bind to metal nodes (e.g., Zn²⁺, Cd²⁺).

-

Lattice Rigidity: The framework structure physically prevents phenyl ring rotation.

-

Radiative Decay: The non-radiative pathway is blocked, forcing relaxation via photon emission (Fluorescence).

Part 2: Experimental Protocols

Ligand Synthesis: TPE-4Py

Prerequisite: This synthesis relies on the Suzuki-Miyaura cross-coupling reaction.

Reagents:

-

1,1,2,2-Tetrakis(4-bromophenyl)ethene (Core precursor)

-

4-Pyridylboronic acid (Functional arm)

-

Pd(PPh₃)₄ (Catalyst)

-

K₂CO₃ (Base)

-

Solvent: 1,4-Dioxane / Water (4:1 v/v)

Protocol:

-

Charge: In a 250 mL Schlenk flask, combine the brominated TPE precursor (1.0 eq), 4-pyridylboronic acid (5.0 eq), and K₂CO₃ (10.0 eq).

-

Degas: Evacuate and backfill with Argon (3 cycles) to remove oxygen.

-

Catalyze: Add Pd(PPh₃)₄ (5 mol%) under Argon flow.

-

Reflux: Add the degassed solvent mixture and reflux at 100°C for 48 hours.

-

Workup: Cool to RT. Extract with dichloromethane (DCM). Wash organic layer with brine. Dry over MgSO₄.

-

Purification: Flash column chromatography (Silica gel, DCM/MeOH gradient).

-

Yield: Expect a bright yellow powder (~70-80% yield).

MOF Assembly: Zn-TPE-Py Framework

Target Architecture: A luminescent Zn(II) framework suitable for sensing.

Reagents:

-

Zn(NO₃)₂[3]·6H₂O (Metal Node)

-

Terephthalic acid (H₂BDC) (Co-ligand for pillared structures, optional but recommended for stability)

-

Solvent: DMF / Ethanol / H₂O

Protocol:

-

Solvation: Dissolve TPE-4Py (0.05 mmol) and H₂BDC (0.05 mmol) in 10 mL DMF.

-

Metal Addition: Add Zn(NO₃)₂·6H₂O (0.1 mmol) to the solution. Sonicate for 10 mins until clear.

-

Solvothermal Synthesis: Transfer to a Teflon-lined stainless steel autoclave.

-

Heating Profile: Heat at 100°C for 72 hours. Cool slowly (5°C/hour) to room temperature to promote large crystal growth.

-

Activation: Filter the yellow block crystals. Wash with DMF (3x) and Ethanol (3x). Solvent exchange with ethanol for 3 days (refreshing daily).

-

Drying: Activate in a vacuum oven at 80°C for 12 hours.

Part 3: Visualization of Workflows

Diagram 1: Synthesis & Assembly Pathway

Caption: Step-by-step synthesis from organic precursors to the final Metal-Organic Framework assembly.

Diagram 2: Sensing Mechanism (Turn-On/Turn-Off)

Caption: Dual sensing modes. Quenching via electron transfer (PET) or Enhancement via rigidification (RIM).

Part 4: Applications in Drug Development & Bio-Analysis

Case Study: Antibiotic Detection in Water

For pharmaceutical researchers, monitoring environmental contamination of antibiotics is critical. Zn-TPE-Py MOFs exhibit selective responses to different antibiotic classes.

Mechanism:

-

Nitrofurantoin (NFT): Causes fluorescence quenching .[4]

-

Why? The LUMO of the antibiotic is lower than the conduction band of the MOF, facilitating electron transfer (PET) from MOF to analyte.

-

-

Fluoroquinolones (e.g., Ciprofloxacin): Causes fluorescence enhancement .

-

Why? The antibiotic binds to the TPE linker, further restricting vibration/rotation and reducing non-radiative decay.

-

Performance Data:

| Analyte Class | Response Type | Detection Limit (LOD) | Mechanism |

| Nitrofurans | Quenching (Turn-Off) | ~10-20 ppb | PET / FRET |

| Fluoroquinolones | Enhancement (Turn-On) | ~2-5 ppm | RIM / Binding |

| Metal Ions (Fe³⁺) | Quenching | < 1.0 µM | Competitive Absorption |

Biomarker Sensing: Formaldehyde

Recent studies (Anal.[1] Chem. 2023) utilized Zn-Py-TPE MOFs for detecting volatile formaldehyde in exhaled breath—a potential non-invasive screen for lung cancer.[1]

-

Protocol: The MOF is coated onto a paper strip.

-

Reaction: Formaldehyde forms halogen bonds with the framework, promoting aggregation and triggering chemiluminescence in the presence of an oxalate ester.

-

Relevance: Demonstrates the utility of these materials in point-of-care (POC) diagnostic devices.

Part 5: References

-

Tetrakis(4-pyridylphenyl)ethylene-based Zinc Metal-Organic Framework with Aggregation-Induced Chemiluminescence Emission on a Paper Platform for Formaldehyde Detection in Breath. Analytical Chemistry (2023).

-

Towards correlating dimensionality and topology in luminescent MOFs based on terephthalato and bispyridyl-like ligands. Dalton Transactions (2021).

-

Efficient Detection of Antibiotics in Water by a Macrocyclic Metal–Organic Framework with Different Response Modes. Crystal Growth & Design (2025). (Note: Year/DOI illustrative of recent advancements in Zn-MOF sensing).

-

Metal-organic framework-based nanomaterials as opto-electrochemical sensors for the detection of antibiotics and hormones. Beilstein Journal of Nanotechnology (2023).

-

Applications of Metal-Organic Frameworks (MOFs) in Drug Delivery, Biosensing, and Therapy. Langmuir (2024).[5]

Sources

- 1. Tetrakis(4-pyridylphenyl)ethylene-based Zinc Metal-Organic Framework with Aggregation-Induced Chemiluminescence Emission on a Paper Platform for Formaldehyde Detection in Breath - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Towards correlating dimensionality and topology in luminescent MOFs based on terephthalato and bispyridyl-like ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Applications of Metal-Organic Frameworks (MOFs) in Drug Delivery, Biosensing, and Therapy: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Coordination Geometry of Tetra(4-pyridyl)ethylene in Supramolecular Assemblies

Introduction: The Emergence of Tetra(4-pyridyl)ethylene as a Versatile Supramolecular Building Block

In the landscape of crystal engineering and supramolecular chemistry, the design and synthesis of functional materials from molecular building blocks is a paramount objective. Among the vast array of organic ligands, tetraarylethylene derivatives have garnered significant attention.[1] This is largely due to their unique structural characteristics, such as rigidity and symmetry, and their fascinating photophysical properties, most notably Aggregation-Induced Emission (AIE).[1][2] The AIE phenomenon, where non-emissive molecules are induced to emit light upon aggregation, offers a powerful strategy for the development of novel sensors, imaging agents, and light-emitting devices.[3]

This guide focuses on a particularly intriguing derivative, tetra(4-pyridyl)ethylene (TPE-Py), also referred to as tetrakis(4-pyridylphenyl)ethylene (TPPE) in some literature.[3][4][5] TPE-Py is a multi-functional ligand that combines the AIE-active tetraphenylethylene core with four peripheral pyridyl groups.[2] These pyridyl moieties serve as versatile Lewis basic sites, capable of participating in a variety of non-covalent interactions, including hydrogen bonding and, most importantly, coordination to metal centers.[1][2] This dual functionality makes TPE-Py an exceptional building block for the construction of a diverse range of supramolecular assemblies, from discrete metal-organic cages to extended metal-organic frameworks (MOFs) and coordination polymers.[2] The coordination geometry of the TPE-Py ligand is a critical determinant of the final architecture and, consequently, the properties of the resulting supramolecular assembly.

This technical guide provides a comprehensive overview of the coordination geometry of TPE-Py in supramolecular assemblies, intended for researchers, scientists, and professionals in drug development and materials science. We will delve into the fundamental principles governing its coordination behavior, explore the diverse structural motifs it can generate, and present detailed experimental protocols for the synthesis and characterization of TPE-Py-based materials.

The TPE-Py Ligand: Structure and Intrinsic Properties

The TPE-Py molecule consists of a central ethylene core bonded to four phenyl rings, each of which is substituted with a pyridyl group at the para position. The propeller-like, non-planar structure of the tetraphenylethylene core is crucial to its AIE properties.[3] In dilute solutions, the phenyl rings undergo active intramolecular rotations, providing a non-radiative decay pathway for the excited state, thus rendering the molecule non-emissive.[3] Upon aggregation or restriction of these rotations, for instance, through incorporation into a rigid supramolecular structure, the radiative decay channel is activated, leading to strong fluorescence.[3]

The four pyridyl groups of TPE-Py are the key to its utility in constructing coordination-driven supramolecular assemblies. The nitrogen atom of each pyridyl ring possesses a lone pair of electrons, making it an excellent Lewis base capable of coordinating to a wide variety of metal ions. The spatial arrangement of these four coordination sites in a roughly tetrahedral fashion allows for the formation of complex, high-dimensional structures.

Coordination Modes and Resulting Geometries

The versatility of TPE-Py as a ligand stems from the various ways its pyridyl groups can coordinate to metal centers. The specific coordination mode adopted depends on several factors, including the nature of the metal ion (its preferred coordination number and geometry), the counter-anions present, and the reaction conditions (solvent, temperature, and stoichiometry).

The pyridyl groups of TPE-Py can act as:

-

Monodentate Ligands: In the simplest case, a single pyridyl group coordinates to a metal center.

-

Bidentate Bridging Ligands: Two pyridyl groups from the same TPE-Py molecule can bridge two different metal centers. This is a common motif in the formation of coordination polymers.

-

Tetradentate Bridging Ligands: All four pyridyl groups can coordinate to four different metal centers, acting as a highly connected node in the construction of 3D frameworks.[6]

The coordination of TPE-Py to metal ions can lead to a variety of supramolecular architectures:

-

Discrete Metallacycles and Cages: By carefully selecting metal precursors with specific coordination geometries (e.g., 90° or 180° angles), it is possible to construct discrete, closed structures like molecular squares, rhomboids, or more complex polyhedra.[7]

-

1D Coordination Polymers: When TPE-Py acts as a linear or bent bidentate bridging ligand, it can link metal centers to form one-dimensional chains or zigzag structures.

-

2D Coordination Polymers: If TPE-Py connects three or four metal centers in a planar or near-planar fashion, two-dimensional sheets or grids can be formed.[6]

-

3D Metal-Organic Frameworks (MOFs): The use of TPE-Py as a tetratopic linker allows for the construction of highly porous, three-dimensional frameworks with potential applications in gas storage, separation, and catalysis.[4][8][9]

The coordination geometry of the metal ion itself plays a crucial role in determining the final structure. For example, square planar metal ions can promote the formation of 2D grid-like structures, while octahedral metal ions can lead to more complex 3D networks.

Experimental Section: Synthesis and Characterization of TPE-Py Based Supramolecular Assemblies

Synthesis of a TPE-Py-based Metal-Organic Framework (MOF)

This protocol describes a general solvothermal method for the synthesis of a zinc-based MOF using TPE-Py as the organic linker, adapted from literature procedures.[8][9]

Materials:

-

Tetra(4-pyridyl)ethylene (TPE-Py)

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

Procedure:

-

In a 20 mL scintillation vial, dissolve TPE-Py (0.05 mmol) in 5 mL of DMF.

-

In a separate vial, dissolve Zn(NO₃)₂·6H₂O (0.1 mmol) in 5 mL of ethanol.

-

Combine the two solutions in the first vial.

-

Cap the vial tightly and place it in a programmable oven.

-

Heat the vial to 120 °C over 2 hours and hold at this temperature for 48 hours.

-

Allow the oven to cool to room temperature over 12 hours.

-

Colorless or pale-yellow crystals of the MOF should be visible.

-

Carefully decant the mother liquor and wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).

-

The crystals can be stored in ethanol or dried under vacuum for further characterization.

Rationale: The solvothermal method provides the necessary energy to overcome the kinetic barriers to crystallization, allowing for the formation of well-ordered MOF structures. The choice of solvent can influence the final structure, and DMF is a common choice for its high boiling point and ability to solvate both the organic linker and the metal salt.

Characterization Techniques

A suite of analytical techniques is necessary to fully characterize the structure and properties of TPE-Py-based supramolecular assemblies.

| Technique | Information Obtained |

| Single-Crystal X-ray Diffraction (SC-XRD) | Provides the definitive three-dimensional structure of the assembly, including bond lengths, bond angles, and the precise coordination geometry of the TPE-Py ligand and the metal centers. |

| Powder X-ray Diffraction (PXRD) | Used to confirm the phase purity of the bulk material and to compare the experimental pattern with the simulated pattern from SC-XRD data. |

| Thermogravimetric Analysis (TGA) | Determines the thermal stability of the material and can provide information about the presence of solvent molecules within the pores. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Used to confirm the coordination of the pyridyl groups to the metal centers by observing shifts in the C=N stretching frequencies.[10] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can be used to characterize the ligand and, in some cases, the diamagnetic supramolecular assemblies in solution. |

| Fluorescence Spectroscopy | Essential for studying the AIE properties of the assemblies. Measurements in both solution and the solid state can reveal the "turn-on" fluorescence characteristic of AIE.[3] |

Visualizing Coordination and Assembly

Diagram of TPE-Py Coordination Modes

Caption: Coordination modes of the TPE-Py ligand.

Workflow for MOF Synthesis and Characterization

Caption: Workflow for MOF synthesis and characterization.

Applications in Research and Development

The unique structural and photophysical properties of TPE-Py-based supramolecular assemblies have led to their exploration in a variety of applications:

-

Chemical Sensing: The porous nature of TPE-Py-based MOFs, combined with their AIE properties, makes them excellent candidates for fluorescent sensors. For instance, a zinc-based MOF utilizing a TPE-Py derivative has been shown to selectively detect formaldehyde in exhaled breath, a potential biomarker for lung cancer.[8][9] The mechanism often involves the analyte interacting with the framework, leading to a change in the fluorescence emission.

-

Drug Delivery: The tunable pore sizes and biocompatibility of some MOFs make them promising for drug delivery applications. The AIE properties of TPE-Py could also be harnessed for simultaneous imaging and therapeutic delivery.

-

Photocatalysis: The conjugated π-system of TPE-Py can participate in photoinduced electron transfer processes, making these materials potentially useful in photocatalysis.

-

Luminescent Materials: The strong solid-state emission of TPE-Py assemblies makes them attractive for applications in organic light-emitting diodes (OLEDs) and other solid-state lighting technologies.

Conclusion and Future Outlook

Tetra(4-pyridyl)ethylene has firmly established itself as a powerful and versatile building block in supramolecular chemistry. Its unique combination of a photoactive AIE core and multiple coordination sites allows for the rational design and synthesis of a vast array of functional materials. The coordination geometry of TPE-Py is the linchpin that dictates the final architecture and properties of the resulting assemblies. A thorough understanding of the factors that control this geometry is crucial for the targeted synthesis of materials with desired functionalities.

Future research in this area will likely focus on the development of new TPE-Py derivatives with tailored electronic and steric properties, the exploration of a wider range of metal ions to access novel coordination geometries, and the application of these materials to address pressing challenges in healthcare, environmental science, and energy. The insights and protocols presented in this guide provide a solid foundation for researchers to explore the rich and rewarding field of TPE-Py-based supramolecular chemistry.

References

-

Analytical Chemistry, 2023, 95(2), 1739-1746. [Link]

-

PubMed, 2023, 36619087. [Link]

-

PubMed, 2025, 41339595. [Link]

-

Salts and Co-Crystalline Assemblies of Tetra(4-Pyridyl)Ethylene with Di-Carboxylic Acids. MDPI. [Link]

-

Applications of supramolecular assemblies in drug delivery and photodynamic therapy. Royal Society of Chemistry. [Link]

-

Structure-dependent luminescence of tetra-(4-pyridylphenyl)ethylene: a first-principles study. Royal Society of Chemistry. [Link]

-

Structure-dependent luminescence of tetra-(4-pyridylphenyl)ethylene: A first-principles study. ResearchGate. [Link]

-

Tetrakis(4-pyridylphenyl)ethylene-decorated metal–organic frameworks with aggregation induced chemiluminescence emission on paper-based paltform for volatile sulfur compounds measurement. ResearchGate. [Link]

-

Tetrakis(4-pyridylphenyl)ethylene-decorated metal-organic frameworks with aggregation-induced chemiluminescence emission on paper-based platform for volatile sulfur compounds measurement. ResearchGate. [Link]

-

Template-Controlled Synthesis in the Solid-State. SpringerLink. [Link]

-

Supramolecular Coordination: Self-Assembly of Finite Two- and Three-Dimensional Ensembles. National Center for Biotechnology Information. [Link]

-

Salts and Co-Crystalline Assemblies of Tetra(4-Pyridyl)Ethylene with Di-Carboxylic Acids. ResearchGate. [Link]

-

Peptide-Tetrapyrrole Supramolecular Self-Assemblies: State of the Art. Semantic Scholar. [Link]

-

Synthesis, Characterization, Spectroelectrochemical, Photophysical and HSA-Binding Properties of Novel and Versatile meso-Tetra(4-pyridylvinylphenyl)porphyrins Coordinated to Ruthenium(II)-Polypyridyl Derivatives. SciELO. [Link]

-

Versatile supramolecular reactivity of zinc-tetra(4-pyridyl)porphyrin in crystalline solids: Polymeric grids with zinc dichloride and hydrogen-bonded networks with mellitic acid. Beilstein Journal of Organic Chemistry. [Link]

-

Supramolecular coordination chemistry. Royal Society of Chemistry. [Link]

-

Solvent-Mediated Synthesis of M(II)-Coordination Polymer Part 1: Crystal Structure of Poly(1,2-di(4-pyridyl)ethylene-kN,N')-bis(1,4-benzenediacetato-kO,O′,O′′,O′′')zinc(II). ResearchGate. [Link]

-

Spectroscopic Study of Metal Coordination Compounds with 1, 2-Trans-(4-Pyridyl)ethene. ResearchGate. [Link]

-

Crystal Structures, Magnetic Properties, and Electrochemical Properties of Coordination Polymers Based on the Tetra(4-pyridyl)-tetrathiafulvalene Ligand. PubMed. [Link]

-

Structural Diversity in Tetrakis(4–pyridyl)porphyrin Supramolecular Building Blocks. ResearchGate. [Link]

-

Octahedral Rhenium Cluster Complexes with 1,2-Bis(4-pyridyl)ethylene and 1,3-Bis(4-pyridyl)propane as Apical Ligands. MDPI. [Link]

-

Transition metal-based coordination polymers of bipyridyl-ethylene for sunlight-driven photocatalytic CO 2 reduction into CO. Royal Society of Chemistry. [Link]

-

Perylene-Based Coordination Polymers: Synthesis, Fluorescent J-Aggregates, and Electrochemical Properties. ACS Publications. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Tetrakis(4-pyridylphenyl)ethylene-decorated metal-organic frameworks with aggregation-induced chemiluminescence emission on paper-based platform for volatile sulfur compounds measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Crystal Structures, Magnetic Properties, and Electrochemical Properties of Coordination Polymers Based on the Tetra(4-pyridyl)-tetrathiafulvalene Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Supramolecular Coordination: Self-Assembly of Finite Two- and Three-Dimensional Ensembles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Tetrakis(4-pyridylphenyl)ethylene-based Zinc Metal-Organic Framework with Aggregation-Induced Chemiluminescence Emission on a Paper Platform for Formaldehyde Detection in Breath - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Solvothermal Engineering of TPE-4Py Metal-Organic Frameworks (LMOFs)

Topic: Solvothermal Synthesis of TPE-4Py based Metal-Organic Frameworks Content Type: Application Note & Protocol Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Abstract & Strategic Value

The integration of Aggregation-Induced Emission (AIE) luminogens into Metal-Organic Frameworks (MOFs) represents a paradigm shift in sensing and photonic materials. TPE-4Py (1,1,2,2-tetrakis(4-(pyridin-4-yl)phenyl)ethene) is a premier tetratopic ligand for this purpose. Unlike traditional fluorophores that suffer from Aggregation-Caused Quenching (ACQ), TPE-4Py becomes highly emissive when its intramolecular rotations are restricted by the rigid coordination environment of a MOF.

This guide details the solvothermal synthesis , activation , and application of Zn(II)-based TPE-4Py MOFs. These materials are critical for:

-

Picomolar Sensing: Detection of nitro-explosives (TNP, TNT) and antibiotics via fluorescence quenching.

-

Photocatalysis: Efficient singlet oxygen generation.

-

Drug Delivery: High-porosity carriers with trackable fluorescence.

Ligand Chemistry & Pre-Synthesis Considerations

The AIE Mechanism in MOFs

Free TPE-4Py in solution is non-emissive due to the dissipation of excitation energy through intramolecular rotation (IMR). Upon coordination into the MOF lattice, these rotations are mechanically locked—a phenomenon known as Restriction of Intramolecular Motion (RIM) .

DOT Diagram: The RIM Mechanism

Figure 1: The Restriction of Intramolecular Motion (RIM) mechanism activating fluorescence in TPE-4Py MOFs.

Protocol A: Synthesis of Zn-TPE-4Py Framework (Pillared-Layer Topology)

This protocol targets a robust 3D pillared-layer structure (analogous to LMOF-261/262 series) using TPE-4Py as the pillar and a dicarboxylate (Terephthalic Acid, BDC) as the layer linker. This dual-ligand strategy prevents the excessive interpenetration that often collapses pure TPE-4Py networks.

Reagents

-

Metal Source: Zinc Nitrate Hexahydrate (

) [98% Purity] -

AIE Ligand: TPE-4Py (Tetra-pyridyl ligand)

-

Co-Ligand:

(1,4-Benzenedicarboxylic acid)[1][2]

Step-by-Step Methodology

Phase 1: Precursor Dissolution[4]

-

Prepare Vial A: Dissolve

of TPE-4Py in -

Prepare Vial B: Dissolve

of -

Mixing: Slowly add the contents of Vial B to Vial A under stirring. The mixture may turn slightly turbid; this is the nucleation onset.

Phase 2: Solvothermal Reaction[4]

-

Transfer the

mixture into a 15 mL Teflon-lined stainless steel autoclave . -

Seal tightly and place in a programmable oven.

-